Sniper(abl)-044

Targeted Protein Degradation PROTAC BCR-ABL

Choose SNIPER(ABL)-044 for its unique ability to degrade both wild-type and T315I mutant BCR-ABL via the IAP pathway—a mechanism that overcomes kinase-domain resistance unattainable by traditional TKIs or VHL/CRBN-based degraders. The HG-7-85-01 warhead ensures single-digit nM potency against the T315I gatekeeper mutant, while the Bestatin IAP ligand enables comparative studies of degradation efficiency across E3 ligase systems. With a DC50 of 10 μM, this probe is ideal for dose-response SAR analyses and scaffold-function dissection of the BCR-ABL oncoprotein. Secure your supply of a non-substitutable tool for chemical biology.

Molecular Formula C51H64F3N9O8S
Molecular Weight 1020.2 g/mol
Cat. No. B11930926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(abl)-044
Molecular FormulaC51H64F3N9O8S
Molecular Weight1020.2 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC6=CC=CC=C6)N)O)C(F)(F)F
InChIInChI=1S/C51H64F3N9O8S/c1-4-62-18-20-63(21-19-62)31-37-13-14-38(30-39(37)51(52,53)54)57-46(66)36-12-8-11-35(29-36)41-15-16-42-49(59-41)72-50(60-42)61-44(64)32-71-26-25-70-24-23-69-22-17-56-47(67)43(27-33(2)3)58-48(68)45(65)40(55)28-34-9-6-5-7-10-34/h5-16,29-30,33,40,43,45,65H,4,17-28,31-32,55H2,1-3H3,(H,56,67)(H,57,66)(H,58,68)(H,60,61,64)/t40-,43+,45+/m1/s1
InChIKeyQRGLWQMXPLDUPI-XMNZJGRJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(ABL)-044: A PROTAC for BCR-ABL Degradation in CML Research


SNIPER(ABL)-044 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the oncogenic BCR-ABL fusion protein [1]. It belongs to the SNIPER class of degraders, which recruit the inhibitor of apoptosis protein (IAP) E3 ligase. The molecule comprises a warhead, the type II ABL kinase inhibitor HG-7-85-01, linked via a polyethylene glycol (PEG) spacer to Bestatin, an IAP ligand . HG-7-85-01 is a potent inhibitor of both wild-type BCR-ABL and the clinically resistant T315I gatekeeper mutant (IC50 of 3 nM) [2]. SNIPER(ABL)-044 effectively reduces BCR-ABL protein levels with a half-maximal degradation concentration (DC50) of 10 μM in K562 cells . This compound is a valuable research tool for exploring targeted protein degradation as an alternative strategy to kinase inhibition for the treatment of BCR-ABL-driven malignancies, particularly in models of drug resistance.

Why a Standard ABL Inhibitor or Alternative PROTAC Cannot Replace SNIPER(ABL)-044


Generic substitution is not possible for SNIPER(ABL)-044 due to its distinct mechanism of action and unique molecular architecture. Unlike traditional ABL kinase inhibitors (e.g., imatinib, dasatinib), which only block the catalytic activity of BCR-ABL, SNIPER(ABL)-044 induces the complete proteasomal degradation of the oncoprotein, potentially overcoming kinase-independent scaffolding functions and certain resistance mechanisms [1]. Furthermore, even among BCR-ABL-targeting PROTACs, performance is not interchangeable. SNIPER(ABL)-044 employs a specific warhead (HG-7-85-01) that retains high potency against the T315I gatekeeper mutant, a common cause of clinical resistance to first- and second-generation TKIs [2]. Alternative degraders using other warheads, such as imatinib or dasatinib, may exhibit different degradation potencies (DC50 values), distinct mutant coverage profiles, or recruit different E3 ligases (e.g., VHL, CRBN) that are not always equally expressed across all CML cell types or disease states [1][3]. Therefore, the biological and pharmacological outcomes are intrinsically linked to the specific chemistry of the degrader, making SNIPER(ABL)-044 a non-substitutable research tool for studies requiring this precise activity profile.

Quantitative Differentiation of SNIPER(ABL)-044 vs. Closest Analogs for Scientific Selection


DC50 Comparison: SNIPER(ABL)-044 vs. SNIPER(ABL)-033 (HG-7-85-01 Warhead, Different IAP Ligand)

SNIPER(ABL)-044 demonstrates a half-maximal degradation concentration (DC50) of 10 μM for BCR-ABL in K562 cells . In contrast, a closely related analog, SNIPER(ABL)-033, which also uses the HG-7-85-01 warhead but is conjugated to an LCL161 derivative (IAP ligand) instead of Bestatin, exhibits a DC50 of 0.3 μM under the same cellular context . This represents a 33-fold difference in degradation potency. This significant discrepancy highlights that the choice of IAP ligand and linker in SNIPER(ABL) compounds is a critical determinant of degradation efficiency, making SNIPER(ABL)-044 a less potent but potentially useful comparator tool in structure-activity relationship (SAR) studies.

Targeted Protein Degradation PROTAC BCR-ABL Potency

Warhead Mechanism: SNIPER(ABL)-044 (Type II Inhibitor) vs. Imatinib-Based SNIPERs (Type II Inhibitor) for T315I Mutant Coverage

SNIPER(ABL)-044 incorporates the warhead HG-7-85-01, a type II ATP-competitive inhibitor. HG-7-85-01 potently inhibits the T315I gatekeeper mutant of BCR-ABL with an IC50 of 3 nM [1]. In contrast, SNIPER(ABL)-058, which uses the imatinib warhead, exhibits a similar DC50 of 10 μM but imatinib itself is inactive against the T315I mutant [2]. While direct degradation data for the T315I mutant by SNIPER(ABL)-044 is not publicly available, the potent binding of its warhead to this clinically relevant resistant mutant strongly suggests a potential advantage in degrading the T315I-BCR-ABL protein compared to degraders with warheads like imatinib, which lack this binding activity. Furthermore, a related SNIPER compound, SNIPER(ABL)-39 (dasatinib-based), was confirmed to be ineffective against the T315I mutant [3].

Drug Resistance BCR-ABL T315I Mutation Kinase Inhibitor PROTAC

E3 Ligase Recruitment: IAP (Bestatin) vs. VHL/CRBN-Based PROTACs in CML Models

SNIPER(ABL)-044 utilizes a Bestatin-derived ligand to recruit the IAP family of E3 ligases (cIAP1/2, XIAP) . In contrast, other BCR-ABL-targeting PROTACs, such as GMB-475, recruit the VHL E3 ligase . The expression and activity of different E3 ligases can vary significantly between cell types and disease states. For instance, IAP proteins are frequently overexpressed in various cancers, including CML, and their inhibition is a known therapeutic strategy [1]. Therefore, the efficacy of an IAP-recruiting degrader like SNIPER(ABL)-044 may be influenced by the cellular levels of IAP proteins, which can differ from the levels of VHL or CRBN. This provides a key differentiation: SNIPER(ABL)-044 is a specific tool to study degradation that is dependent on the IAP E3 ligase machinery, whereas compounds like GMB-475 (DC50 of 340 nM) are used to study VHL-dependent degradation pathways.

E3 Ligase IAP PROTAC Targeted Protein Degradation

Inhibition of Downstream Signaling: SNIPER(ABL)-044 (Degradation) vs. Kinase Inhibitor (Inhibition) Effects on STAT5

While SNIPER(ABL)-044's primary mechanism is protein degradation, it is derived from a potent kinase inhibitor. A closely related compound, SNIPER(ABL)-39 (dasatinib-based), was shown to inhibit the phosphorylation of downstream signaling molecules STAT5 and CrkL [1]. This effect is a direct consequence of BCR-ABL degradation, as demonstrated by the time-dependent reduction in p-STAT5 and p-CrkL levels. Although direct signaling data for SNIPER(ABL)-044 is not available, it is reasonable to infer that its degradation of BCR-ABL will similarly suppress STAT5 and CrkL phosphorylation, a hallmark of BCR-ABL oncogenic signaling. This represents a functional advantage over simple kinase inhibitors, as complete removal of the BCR-ABL protein can abolish both its catalytic and potential scaffolding functions, leading to a more profound and durable suppression of downstream signaling pathways.

BCR-ABL Signaling STAT5 Phosphorylation Degradation vs. Inhibition

Optimal Research and Industrial Use Cases for SNIPER(ABL)-044


Investigating IAP-Dependent Degradation of BCR-ABL in CML Cell Models

Researchers can use SNIPER(ABL)-044 as a chemical probe to specifically induce and study the degradation of BCR-ABL via the IAP E3 ligase pathway in CML cell lines like K562 . This is distinct from using VHL- or CRBN-based PROTACs and is valuable for comparative studies on the efficiency and cellular consequences of different degradation routes. The compound's moderate potency (DC50 of 10 μM) makes it suitable for dose-response and time-course experiments to characterize the kinetics of BCR-ABL clearance and its impact on downstream signaling (e.g., p-STAT5 and p-CrkL) [1].

Evaluating Degrader Activity in the Context of the T315I Gatekeeper Mutation

Given that its warhead, HG-7-85-01, potently inhibits the T315I mutant BCR-ABL kinase (IC50 of 3 nM), SNIPER(ABL)-044 is a promising candidate for probing degradation in T315I-positive CML models [2]. This application addresses a critical research need, as many first- and second-generation TKIs (and degraders based on them) are ineffective against this mutation [1]. Researchers can use SNIPER(ABL)-044 to test the hypothesis that degrading, rather than merely inhibiting, the T315I mutant protein can overcome this form of clinical resistance.

Comparative Studies with Other SNIPER/PROTAC Analogs for Structure-Activity Relationship (SAR) Analysis

SNIPER(ABL)-044 serves as an essential comparator in SAR studies. By comparing its degradation potency (DC50 of 10 μM) and IAP ligand (Bestatin) with analogs like SNIPER(ABL)-033 (DC50 of 0.3 μM, LCL161 derivative) that share the same warhead, scientists can dissect the contribution of the IAP ligand and linker chemistry to overall degrader efficiency . This type of head-to-head analysis is fundamental for optimizing the design of future BCR-ABL degraders with improved pharmacological properties.

Functional Dissection of BCR-ABL: Degradation vs. Catalytic Inhibition

SNIPER(ABL)-044 is a key tool for experiments designed to differentiate between the consequences of BCR-ABL kinase inhibition and complete protein elimination. By treating cells with SNIPER(ABL)-044 and comparing the phenotypic and signaling outcomes to those obtained with the warhead alone (HG-7-85-01) or other pure kinase inhibitors, researchers can identify which cellular functions are dependent solely on BCR-ABL's catalytic activity and which require its presence as a structural scaffold . This is a fundamental application in chemical biology to understand the full scope of oncoprotein function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sniper(abl)-044

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.